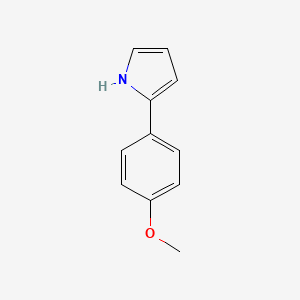

2-(4-methoxyphenyl)-1H-pyrrole

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxyphenyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h2-8,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMKNDMDNZWNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Pyrrole Ring Formation and Functionalization

Elucidation of Reaction Pathways and Transition States in Pyrrole (B145914) Cyclizations

The formation of 2-arylpyrroles such as 2-(4-methoxyphenyl)-1H-pyrrole is commonly achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rgmcet.edu.inpharmaguideline.comwikipedia.org For this compound, the precursor would be 1-(4-methoxyphenyl)-butane-1,4-dione, which reacts with an ammonia source.

Mechanistic studies, including computational DFT (Density Functional Theory) analyses, have been pivotal in elucidating the intricate steps of this cyclization. rgmcet.edu.in Initially, two primary pathways were considered: one involving the formation of an enamine intermediate and another proceeding through a hemiaminal. rgmcet.edu.in Current evidence strongly supports the latter.

The favored mechanism proceeds via the following key steps:

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of ammonia on one of the carbonyl groups of the 1,4-dicarbonyl precursor. This step is typically fast and reversible.

Dehydration: The cyclic intermediate subsequently undergoes a two-step dehydration process, eliminating two molecules of water to form the aromatic pyrrole ring. rgmcet.edu.inorganic-chemistry.org

Computational studies have investigated the transition states involved in these steps, concluding that the pathway involving hemiaminal cyclization is energetically more favorable than the enamine pathway. rgmcet.edu.in Other synthetic routes, such as the Knorr and Hantzsch syntheses, involve different intermediates and reaction pathways but are also fundamental in forming substituted pyrrole rings. pharmaguideline.comnih.gov The Piloty-Robinson synthesis, for example, proceeds through the tautomerization of a ketazine followed by a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement and ring closure. researchgate.net

Kinetic and Thermodynamic Aspects of Synthetic Transformations

The kinetics of pyrrole synthesis, particularly the Paal-Knorr reaction, are significantly influenced by the electronic nature of the substituents on the reactants. In the synthesis of 2-arylpyrroles, substituents on the aryl group can alter the electrophilicity of the carbonyl carbons and affect the stability of intermediates and transition states.

From a thermodynamic perspective, the final dehydration step is a strong driving force for the reaction, as it leads to the formation of a highly stable aromatic pyrrole ring. nih.gov While specific thermodynamic data for this compound are not widely published, studies on pyrrole and its simple alkyl derivatives provide foundational thermodynamic properties, including heat capacity and enthalpy of formation, which underscore the stability of the pyrrole nucleus. acs.orgosti.gov

Role of Catalysts and Reaction Conditions on Selectivity and Efficiency

Catalysts and reaction conditions play a critical role in the synthesis of this compound, dictating the reaction's efficiency, selectivity, and environmental impact. The classical Paal-Knorr synthesis is often accelerated by the use of a weak acid catalyst, such as acetic acid. rgmcet.edu.inorganic-chemistry.org The acid protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine. However, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives as the main byproduct. organic-chemistry.org

Modern synthetic chemistry has introduced a wide array of catalysts to improve the synthesis of N-substituted and C-substituted pyrroles, many of which are applicable to the formation of 2-arylpyrroles. These catalysts are chosen to enhance reaction rates, improve yields, and allow for milder reaction conditions.

Below is a table summarizing various catalytic systems used for pyrrole synthesis, which can be adapted for producing compounds like this compound.

| Catalyst Type | Specific Example(s) | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Brønsted Acid | Acetic Acid, Saccharin, Squaric Acid | Neutral to weakly acidic media | Simple, accelerates condensation | rgmcet.edu.inorganic-chemistry.orgbeilstein-journals.org |

| Lewis Acid | Scandium triflate, MgI2 etherate, InCl3 | MeCN, 80°C | Activates carbonyls, high functional group tolerance | nih.govbeilstein-journals.org |

| Heterogeneous | Silica sulfuric acid, Alumina (CATAPAL 200) | Solvent-free, 60°C | Catalyst reusability, operational simplicity, environmentally friendly | beilstein-journals.orgmdpi.com |

| Metal-Based | CuCl2, Bi(NO3)3·5H2O, Co/NGr-C@SiO2-L | Water, solvent-free, ultrasound | Mild conditions, high yields, good selectivity | beilstein-journals.org |

The choice of solvent, temperature, and reactant stoichiometry are also crucial variables that must be optimized to maximize the yield and purity of the desired pyrrole product. beilstein-journals.orgresearchgate.net

Studies on Electrophilic Aromatic Substitution Patterns on the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system, making it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pharmaguideline.compearson.com This high reactivity is due to the participation of the nitrogen lone pair in the π-electron system, which increases the electron density of the ring carbons. pearson.com

In an unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (α) position. pearson.comonlineorganicchemistrytutor.comyoutube.com This regioselectivity is explained by the stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. onlineorganicchemistrytutor.comyoutube.com In contrast, attack at the C3 (β) position results in an intermediate where the charge is delocalized over only two carbon atoms, making it less stable. pearson.comonlineorganicchemistrytutor.com

For this compound, the C2 position is already occupied. Therefore, subsequent electrophilic substitution will be directed to other positions on the pyrrole ring. The primary sites for attack are C5, C3, and C4.

C5-Substitution: Attack at the C5 position is generally favored electronically, as it leads to a resonance-stabilized intermediate similar to that of C2 attack in unsubstituted pyrrole.

C3/C4-Substitution: Substitution at the C3 or C4 positions is less favorable due to the formation of less stable cationic intermediates.

The 4-methoxyphenyl (B3050149) group at the C2 position is an electron-donating, activating group, which further enhances the reactivity of the pyrrole ring towards electrophiles. While substitution could also occur on the methoxyphenyl ring (ortho to the methoxy (B1213986) group), the pyrrole nucleus is substantially more activated and is the preferred site of reaction under most conditions. wikipedia.org

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Predicted Outcome |

|---|---|---|---|

| C5 | 3 | High | Major Product |

| C3 | 2 | Low | Minor Product |

| C4 | 2 | Low | Minor Product |

Radical and Organometallic Mechanisms in Pyrrole Derivatization

Beyond classical electrophilic substitution, radical and organometallic reactions provide powerful, modern alternatives for the functionalization of the this compound core.

Radical Mechanisms: Radical-mediated reactions can be used in both the synthesis and derivatization of pyrroles. For instance, the oxidative cyclization of β-enamines promoted by reagents like K₂S₂O₈ proceeds through a proposed amino radical cation intermediate. nih.gov While not a direct derivatization of a pre-formed pyrrole, this illustrates the utility of radical pathways in forming the heterocyclic core. Functionalization of the pyrrole ring itself can also occur via radical pathways, although these are less common than electrophilic additions.

Organometallic Mechanisms: Organometallic chemistry offers highly selective and versatile methods for C-C and C-N bond formation on the pyrrole nucleus.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille couplings, are widely used to introduce aryl, vinyl, or alkyl substituents onto a halogenated pyrrole precursor. Conversely, a borylated or stannylated pyrrole can be coupled with an aryl halide.

[2+2+1] Cycloadditions: Titanium-catalyzed [2+2+1] heterocoupling of alkynes and an imido-titanium complex can generate highly substituted pyrroles. nih.gov This methodology can produce 2-boryl or 2-stannyl pyrroles, which are versatile intermediates for subsequent one-pot Suzuki or Stille couplings to introduce groups like 4-methoxyphenyl. nih.gov

C-H Activation: Modern transition-metal-catalyzed C-H activation/functionalization reactions represent a highly atom-economical approach to derivatize the pyrrole ring without the need for pre-functionalization (e.g., halogenation). Rhodium catalysts, for example, have been used in C-H functionalization/annulation tandem reactions of pyrrole derivatives. researchgate.net

These advanced organometallic methods allow for the precise and efficient synthesis of complex, polysubstituted pyrrole derivatives that are difficult to access through traditional synthetic routes. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxyphenyl 1h Pyrrole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(4-methoxyphenyl)-1H-pyrrole in solution. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C), their connectivity, and spatial relationships.

While one-dimensional (1D) NMR provides initial chemical shift data, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of signals and the complete structural elucidation of this compound. nih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal couplings between the adjacent protons on the pyrrole (B145914) ring (H3, H4, H5) and between the ortho and meta protons on the methoxyphenyl ring, confirming their respective spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is the primary method for assigning the ¹³C signals of the molecule by correlating them to their known ¹H assignments. Each C-H bond in the pyrrole and methoxyphenyl rings would produce a distinct cross-peak.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds. This technique is instrumental in connecting the two aromatic rings. For instance, a correlation would be expected between the H3 proton of the pyrrole ring and the C2 and C1' carbons of the phenyl ring, definitively establishing the point of attachment between the two rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining the preferred conformation and stereochemistry. For this compound, NOESY could reveal through-space interactions between the H3 proton of the pyrrole ring and the ortho protons (H2'/H6') of the phenyl ring, providing insight into the dihedral angle between the two rings. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on typical shifts for substituted pyrrole and anisole (B1667542) moieties. Actual values may vary depending on solvent and experimental conditions.

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| N-H | ~8.0-8.5 (broad) | - | H3, H5 → C2 | - |

| C2 | - | ~130 | - | - |

| C3 | ~6.3-6.5 | ~106 | H3 → C2, C4, C5, C1', C2' | H3 ↔ H4, H2' |

| C4 | ~6.1-6.3 | ~109 | H4 → C3, C5 | H4 ↔ H3, H5 |

| C5 | ~6.7-6.9 | ~118 | H5 → C2, C3, C4 | H5 ↔ H4, N-H |

| C1' | - | ~126 | - | - |

| C2'/C6' | ~7.5-7.7 (d) | ~128 | H2'/H6' → C4', C1', C2 | H2'/H6' ↔ H3'/H5', H3 |

| C3'/C5' | ~6.9-7.1 (d) | ~114 | H3'/H5' → C1', C4', OCH₃ | H3'/H5' ↔ H2'/H6', OCH₃ |

| C4' | - | ~159 | - | - |

| OCH₃ | ~3.8 | ~55 | OCH₃ → C4' | OCH₃ ↔ H3'/H5' |

Solid-state NMR (ssNMR) provides structural information on materials in their solid phase, where molecular motion is restricted. clockss.org Unlike in solution, where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions lead to very broad signals. Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to obtain high-resolution spectra. nih.gov

For this compound, ssNMR can differentiate between crystalline polymorphs and amorphous forms, which may exhibit distinct molecular conformations or packing arrangements. rsc.org The appearance of multiple signals for a single carbon atom in a ¹³C CP/MAS spectrum would indicate the presence of crystallographically inequivalent molecules within the unit cell. clockss.org Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group, by analyzing changes in chemical shifts and relaxation times. researchgate.net

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or tautomerism. spectroscopyonline.com For this compound, the most significant dynamic process is the restricted rotation (atropisomerism) around the C2-C1' single bond connecting the pyrrole and phenyl rings.

If the rotational barrier is sufficiently high, separate signals for the ortho-protons (H2' and H6') and meta-protons (H3' and H5') of the methoxyphenyl ring might be observed at low temperatures. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for this rotational process, providing quantitative insight into the conformational stability of the molecule.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint for this compound, allowing for the identification of its key functional groups. surfacesciencewestern.comresearchgate.net

N-H Vibrations: The pyrrole N-H stretching vibration is expected to appear as a relatively sharp band in the region of 3300-3500 cm⁻¹ in the FT-IR spectrum. scialert.net The exact position can be sensitive to hydrogen bonding; in the solid state or concentrated solutions, this band may broaden and shift to a lower wavenumber.

C-H Vibrations: Aromatic C-H stretching vibrations from both the pyrrole and phenyl rings are typically observed above 3000 cm⁻¹. nih.gov Aliphatic C-H stretching from the methoxy (B1213986) group appears just below 3000 cm⁻¹.

C-O Vibrations: The characteristic C-O-C asymmetric and symmetric stretching vibrations of the aryl-alkyl ether (methoxy group) are strong indicators in the FT-IR spectrum, expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). nih.gov

Ring Vibrations: C=C stretching vibrations within the aromatic rings occur in the 1450-1610 cm⁻¹ region. The "ring breathing" modes of the pyrrole and phenyl rings give rise to distinct bands in the Raman spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Intensity |

| N-H Stretch | 3300 - 3500 | FT-IR | Medium-Sharp |

| Aromatic C-H Stretch | 3000 - 3150 | FT-IR, Raman | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2980 | FT-IR, Raman | Medium |

| C=C Ring Stretch | 1450 - 1610 | FT-IR, Raman | Medium-Strong |

| C-N Stretch | 1300 - 1400 | FT-IR | Medium |

| C-O-C Asymmetric Stretch | ~1250 | FT-IR | Strong |

| C-O-C Symmetric Stretch | ~1030 | FT-IR | Medium-Strong |

| C-H Out-of-Plane Bending | 700 - 900 | FT-IR | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₁NO), the calculated monoisotopic mass is 173.084064 Da. chemspider.comnih.gov An experimental HRMS measurement confirming this value provides unambiguous validation of the molecular formula.

Beyond precise mass, tandem mass spectrometry (MS/MS) experiments coupled with HRMS are used to elucidate fragmentation pathways. libretexts.org The fragmentation of 2-substituted pyrroles is highly influenced by the nature of the substituent. libretexts.org For this compound, the protonated molecular ion [M+H]⁺ (m/z 174.0919) would be the primary ion observed under electrospray ionization (ESI) conditions. Common fragmentation pathways could include:

Loss of a Methyl Radical: Cleavage of the methoxy group to lose a methyl radical (•CH₃), resulting in a fragment ion at m/z 159.

Loss of Formaldehyde (B43269): A rearrangement followed by the neutral loss of formaldehyde (CH₂O) from the methoxy group, yielding a fragment at m/z 144.

Cleavage of the Inter-ring Bond: Homolytic or heterolytic cleavage of the bond connecting the two rings can lead to fragments corresponding to the protonated pyrrole cation (m/z 68) or the methoxyphenyl cation (m/z 107). researchgate.net

Pyrrole Ring Opening: Complex rearrangements and ring-opening mechanisms can also occur, leading to smaller fragment ions.

Table 3: Predicted HRMS Fragmentation for [C₁₁H₁₁NO + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Nominal) |

| 174 | [M+H - •CH₃]⁺ | •CH₃ | 159 |

| 174 | [M+H - CH₂O]⁺ | CH₂O | 144 |

| 174 | [C₇H₇O]⁺ | C₄H₅N | 107 |

| 174 | [C₄H₅N + H]⁺ | C₇H₆O | 68 |

X-ray Crystallography for Definitive Molecular Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by mapping electron density in a single crystal, yielding precise atomic coordinates and details on bond lengths, bond angles, and torsional angles in the solid state.

Molecular Geometry: The pyrrole and phenyl rings are individually planar. However, there is typically a significant dihedral (twist) angle between the planes of the two rings to minimize steric hindrance between the ortho-protons of the phenyl ring and the H3 proton of the pyrrole ring. This non-planar conformation is a common feature of 2-arylpyrroles.

Bond Lengths and Angles: The bond lengths within the rings would be expected to conform to standard values for sp²-hybridized carbons and nitrogens. The C2-C1' bond connecting the two rings would be a typical C(sp²)-C(sp²) single bond.

Intermolecular Interactions: In the crystal lattice, the most significant intermolecular interaction is likely to be hydrogen bonding between the N-H group of the pyrrole ring (donor) and a suitable acceptor on an adjacent molecule, such as the methoxy oxygen atom (N-H···O) or the π-system of an aromatic ring (N-H···π). These interactions dictate the molecular packing and can form chains, sheets, or more complex three-dimensional networks.

Computational Chemistry and Theoretical Characterization of 2 4 Methoxyphenyl 1h Pyrrole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for studying the structural and electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com For compounds like 2-(4-methoxyphenyl)-1H-pyrrole, DFT calculations are typically performed using functionals such as B3LYP, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), to achieve reliable predictions of molecular geometries, electronic structure, and vibrational spectra. openaccesspub.orgajchem-a.com

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. openaccesspub.orgschrodinger.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. The HOMO acts as an electron donor, so its energy level is related to the ionization potential, while the LUMO acts as an electron acceptor, with its energy being related to the electron affinity. materialsciencejournal.org In this compound, the HOMO is typically localized over the electron-rich pyrrole (B145914) ring and the methoxy-substituted phenyl ring, while the LUMO is distributed across the π-conjugated system.

DFT calculations allow for the quantification of these energies and other global reactivity descriptors, as shown in the table below.

| Parameter | Symbol | Formula | Typical Calculated Value (eV) | Description |

| HOMO Energy | EHOMO | - | -6.0 to -5.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.5 to -1.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.0 | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. openaccesspub.org |

| Ionization Potential | IP | -EHOMO | 5.5 to 6.0 | The energy required to remove an electron from the molecule. materialsciencejournal.org |

| Electron Affinity | EA | -ELUMO | 1.0 to 1.5 | The energy released when an electron is added to the molecule. materialsciencejournal.org |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 3.5 to 3.75 | Measures the ability of the molecule to attract electrons. mdpi.com |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.25 to 2.5 | Measures the resistance to change in electron distribution. mdpi.com |

| Chemical Softness | S | 1/(2η) | 0.2 to 0.22 | The reciprocal of hardness; indicates higher reactivity. mdpi.com |

| Electrophilicity Index | ω | χ²/(2η) | 2.5 to 3.5 | A measure of the electrophilic character of the molecule. mdpi.com |

Note: The values in this table are representative estimates based on DFT calculations for structurally similar aromatic heterocyclic compounds and may vary depending on the specific functional and basis set used.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. mdpi.com

For this compound, the MEP map would reveal the following features:

Negative Regions (Red/Yellow): The most negative potential is expected to be localized on the nitrogen atom of the pyrrole ring and the oxygen atom of the methoxy (B1213986) group due to the presence of lone pair electrons. mdpi.comlibretexts.org These areas are the primary sites for electrophilic attack and hydrogen bonding interactions.

Positive Regions (Blue): The most positive potential is typically found on the hydrogen atom attached to the pyrrole nitrogen (the N-H proton), making it the most likely site for deprotonation or nucleophilic interaction. researchgate.net

π-System: The aromatic rings also exhibit negative potential above and below the plane of the molecule, characteristic of π-electron systems.

In addition to MEP, Mulliken population analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the charge distribution and confirming the qualitative insights from the MEP map. openaccesspub.org

DFT calculations are a powerful tool for predicting the vibrational spectra (FT-IR and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. nih.gov These theoretical frequencies often systematically overestimate experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. nih.gov To improve agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). ajchem-a.com

The potential energy distribution (PED) analysis is often performed to provide a detailed assignment of each calculated vibrational mode to specific internal coordinates (e.g., bond stretching, angle bending). openaccesspub.org This allows for an unambiguous interpretation of the experimental spectrum.

Below is a table of representative calculated vibrational frequencies for key functional groups in this compound, correlated with their expected experimental regions.

| Vibrational Mode | Description | Calculated (Scaled) Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| ν(N-H) | N-H stretching in pyrrole ring | ~3450 | 3400-3500 |

| ν(C-H)arom | Aromatic C-H stretching | 3100-3150 | 3000-3100 |

| ν(C-H)alkyl | C-H stretching in methoxy group | 2950-3000 | 2850-3000 |

| ν(C=C) | Aromatic C=C stretching | 1500-1610 | 1450-1620 |

| ν(C-N) | C-N stretching in pyrrole ring | 1320-1360 | 1310-1360 |

| ν(C-O) | Asymmetric C-O-C stretching | ~1250 | 1230-1270 |

| γ(C-H) | Out-of-plane C-H bending | 750-840 | 730-860 |

Note: Calculated values are approximations based on DFT studies of similar molecules like N-phenylpyrrole and 2-phenylpyrrole. researchgate.netscispace.com

DFT is instrumental in elucidating reaction mechanisms by locating and characterizing transition state (TS) structures. A transition state corresponds to a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. mdpi.com By calculating the energies of reactants, transition states, and products, the activation energy (Ea) and reaction enthalpy (ΔH) can be determined.

For a molecule like this compound, DFT can be used to explore various reaction pathways, such as:

Electrophilic Aromatic Substitution: Investigating the mechanism of nitration, halogenation, or acylation on either the pyrrole or phenyl ring. DFT calculations can determine the relative activation barriers for substitution at different positions, predicting the regioselectivity of the reaction.

N-H Deprotonation: Characterizing the transition state for the removal of the acidic pyrrole proton by a base.

Rotational Barriers: Calculating the energy barrier for the rotation around the single bond connecting the pyrrole and phenyl rings, which provides insight into the molecule's conformational flexibility.

TS searching algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are employed to locate these saddle points. researchgate.net The confirmation of a true transition state is achieved by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Ab Initio Quantum Mechanical Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") quantum mechanical methods are a class of computational techniques that solve the electronic Schrödinger equation without the use of empirical parameters. wikipedia.org These methods form a systematic hierarchy, allowing for convergence towards the exact solution as the level of theory and basis set size are increased. While computationally more demanding than DFT, they are often used to obtain benchmark results for smaller molecules or to validate DFT predictions. nih.gov

Common ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. montana.edu It neglects electron correlation, the instantaneous interaction between electrons, leading to systematic errors.

Møller-Plesset Perturbation Theory (MPn): This method improves upon HF by adding electron correlation as a perturbation. Second-order Møller-Plesset theory (MP2) is a widely used and cost-effective method for including correlation effects. nih.gov

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles and Doubles and perturbative Triples [CCSD(T)] are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies and molecular properties for single-reference systems. escholarship.org

For this compound, high-accuracy ab initio calculations could be employed to precisely determine its geometric parameters, rotational barriers, and relative energies of different conformers, providing a benchmark against which DFT results can be compared. scispace.comescholarship.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.org By solving Newton's equations of motion for a collection of atoms, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve over time. This approach is particularly useful for exploring the conformational landscape of flexible molecules and simulating intermolecular interactions in a condensed phase (e.g., in solution or as a solid). rsc.orgmdpi.com

For this compound, MD simulations can provide insights into:

Conformational Dynamics: The key flexible coordinate in this molecule is the torsional angle between the planes of the pyrrole and methoxyphenyl rings. MD simulations can explore the potential energy surface associated with this rotation, revealing the most stable conformations and the dynamics of interconversion between them. rsc.org

Solvation Effects: By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, DMSO), MD can model how the solvent structure affects the solute's conformation and dynamics. Analysis of radial distribution functions can reveal the specific nature of solute-solvent interactions.

Intermolecular Interactions: In simulations of multiple solute molecules, MD can be used to study aggregation and self-assembly phenomena. rsc.orgchemrxiv.org It can characterize the dominant intermolecular forces, such as π-π stacking between aromatic rings and hydrogen bonding involving the N-H group, which govern the structure in the condensed phase.

These simulations rely on a force field, a set of parameters and equations that define the potential energy of the system. Common force fields for organic molecules include GAFF, CHARMM, and OPLS. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Pyrrole Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. protoqsar.comprotoqsar.com These models are pivotal in medicinal chemistry for predicting the activity of newly designed molecules, optimizing lead compounds, and understanding the structural features essential for a desired biological response, thereby accelerating drug discovery while reducing the need for extensive experimental testing. protoqsar.comelsevierpure.com

For analogs of this compound, QSAR studies are instrumental in designing derivatives with enhanced therapeutic properties, such as antioxidant, antimicrobial, or anticancer activities. nih.govzsmu.edu.ua The process involves generating a dataset of pyrrole derivatives with known activities and then calculating a wide array of molecular descriptors for each compound. mdpi.com These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties. protoqsar.com

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then employed to build a model that links a subset of these descriptors to the observed biological activity. protoqsar.commdpi.com For instance, a QSAR study on a series of pyrrole derivatives designed for antioxidant activity found that electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO), and steric properties were key determinants of their radical scavenging capabilities. mdpi.com A lower HOMO energy often correlates with a molecule's ability to donate an electron, a crucial step in neutralizing free radicals.

The resulting QSAR model can be expressed as an equation that allows for the prediction of activity for new, unsynthesized pyrrole analogs based solely on their calculated descriptors. This predictive power enables computational chemists to prioritize the synthesis of candidates with the highest predicted efficacy.

Table 1: Key Molecular Descriptors in QSAR Models for Pyrrole Analogs

This table illustrates descriptors commonly used in QSAR studies of pyrrole derivatives and their typical correlation with biological activities like antioxidant capacity.

| Descriptor Category | Specific Descriptor | Symbol | Typical Influence on Activity |

| Electronic | Energy of the Highest Occupied Molecular Orbital | EHOMO | Higher values can indicate greater electron-donating ability, enhancing antioxidant activity. mdpi.com |

| Electronic | Polarizability | α | Higher polarizability may relate to increased reactivity and interaction with biological targets. mdpi.com |

| Hydrophobic | Partition Coefficient (octanol-water) | AlogP | Influences membrane permeability and access to cellular targets. |

| Steric | Bond Length (e.g., C-C bond in a specific position) | B.L. | Can affect the overall conformation and fit of the molecule within a biological receptor site. mdpi.com |

Quantum Chemical Descriptors and Their Correlation with Reactivity and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a powerful means to investigate the intrinsic electronic properties of a molecule like this compound. mdpi.com These calculations yield a set of quantum chemical descriptors that are fundamental to understanding its reactivity, stability, and potential interaction sites for chemical reactions. hakon-art.comrasayanjournal.co.in

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. rasayanjournal.co.in The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons; a higher EHOMO value suggests a better electron donor. hakon-art.com Conversely, the energy of the LUMO (ELUMO) relates to the ability to accept electrons, with a lower ELUMO value indicating a better electron acceptor. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. rasayanjournal.co.in A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. hakon-art.com A small gap suggests the molecule is more polarizable and more reactive. rasayanjournal.co.in

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to provide a more quantitative picture of the molecule's chemical behavior:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron. hakon-art.com

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added. hakon-art.com

Electronegativity (χ = (I+A)/2): The power of a molecule to attract electrons. rasayanjournal.co.in

Chemical Hardness (η = (I-A)/2): Measures the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft". rasayanjournal.co.inmdpi.com

Electrophilicity Index (ω = χ²/2η): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. hakon-art.com

Table 2: Quantum Chemical Descriptors and Their Chemical Interpretation

This table defines key quantum chemical descriptors and explains their significance in predicting the reactivity and stability of a molecule like this compound.

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | A large gap indicates high stability and low reactivity. A small gap suggests higher reactivity. hakon-art.com |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. Low 'I' indicates a good electron donor. hakon-art.com |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. High 'A' indicates a good electron acceptor. mdpi.com |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. Hard molecules have a large energy gap; soft molecules have a small gap. mdpi.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the stabilization in energy after a system accepts additional electronic charge. hakon-art.com |

Reactivity Profiles and Derivatization Strategies of 2 4 Methoxyphenyl 1h Pyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. pearson.com The nitrogen atom's lone pair is delocalized into the ring, increasing the electron density at the carbon atoms. pearson.com Electrophilic attack occurs preferentially at the C2 (α) position, as the resulting carbocation intermediate is stabilized by three resonance structures. onlineorganicchemistrytutor.comstudy.com In 2-(4-methoxyphenyl)-1H-pyrrole, the C2 position is already substituted. Therefore, electrophilic substitution is directed to other available positions on the pyrrole ring, primarily the C5 position, which is electronically analogous to the C2 position, or to a lesser extent, the C3 or C4 (β) positions. The electron-donating nature of the 4-methoxyphenyl (B3050149) group further activates the pyrrole ring, enhancing its reactivity towards electrophiles.

The introduction of halogen, nitro, and sulfo groups onto the this compound core requires carefully chosen conditions to manage the high reactivity of the pyrrole nucleus and avoid side reactions like polymerization.

Halogenation: The halogenation of pyrroles is typically rapid and can be achieved with mild reagents. For instance, N-halosuccinimides are effective for this transformation. In the case of N-arylpyrroles, highly regioselective mono-, di-, and tribrominations can be accomplished using N-bromosuccinimide (NBS) under mild conditions. researchgate.net For this compound, selective halogenation is anticipated at the C5 position due to steric and electronic factors. Enzymatic halogenation has also emerged as a method for creating halogenated pyrrole natural products, utilizing flavin-dependent halogenases (FDHs) to catalyze the reaction on pyrrole rings tethered to carrier proteins. nih.gov

Nitration: Due to the sensitivity of the pyrrole ring to strong acids, which can induce polymerization, standard nitrating mixtures like nitric acid and sulfuric acid are generally avoided. Milder nitrating agents are preferred. Acetyl nitrate (B79036), prepared from nitric acid and acetic anhydride (B1165640), is a common reagent for the nitration of pyrroles, typically yielding the 2-nitro derivative for an unsubstituted pyrrole. study.com For a 2-substituted pyrrole, nitration is expected to occur at the C5 position.

Sulfonation: Similar to nitration, the sulfonation of pyrroles requires mild conditions to prevent degradation. The use of the sulfur trioxide-pyridine complex (SO₃·py) is the standard method for introducing a sulfonic acid group onto the pyrrole ring, as it operates under neutral conditions. The reaction with an unsubstituted pyrrole yields pyrrole-2-sulfonic acid. For this compound, the C5 position would be the predicted site of sulfonation.

Table 1: Electrophilic Substitution Reactions

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 2-(4-methoxyphenyl)-5-bromo-1H-pyrrole |

| Nitration | Acetyl nitrate (CH₃COONO₂) | 2-(4-methoxyphenyl)-5-nitro-1H-pyrrole |

| Sulfonation | Sulfur trioxide-pyridine complex | This compound-5-sulfonic acid |

Introducing carbon-based substituents via acylation and alkylation further demonstrates the synthetic utility of the pyrrole scaffold.

Acylation: Friedel-Crafts acylation is a fundamental method for forming C-C bonds with pyrroles. Due to the high reactivity of the pyrrole ring, the reaction can often proceed without a Lewis acid catalyst, using an acid anhydride or acyl chloride. A notable example is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install a formyl group, typically at the C2 position. For 2-substituted pyrroles, this reaction would likely target the C5 position. Another powerful method involves the reaction of N-acylpyrroles with organometallic reagents or the rearrangement of N-acylpyrroles under basic conditions (anionic Fries rearrangement) to furnish 2-aroylpyrroles. rsc.org

Alkylation: Friedel-Crafts alkylation of pyrroles can be challenging due to issues with polyalkylation and the acid-sensitivity of the ring. However, hydroxyalkylation can be achieved through photocatalysis, using O-aryl α-hydroxycarboxylic acids as precursors for oxygen-stabilized radicals which can then be coupled to various moieties. uni-freiburg.de Transition-metal-catalyzed C-H arylation offers a more controlled approach. While direct C-H arylation of pyrroles often favors the α-position, specific rhodium catalysts with strongly π-accepting phosphite (B83602) ligands can override this preference and achieve β-selective (C3/C4) arylation, driven by steric repulsion from the N-substituent. acs.org For this compound, where the N-H is unsubstituted, α-arylation at C5 would be the expected outcome under typical palladium catalysis. acs.org

Lithiation and Other Organometallic Reactivity for Directed Functionalization

Directed organometallic functionalization provides a powerful strategy for regioselective substitution by temporarily altering the electronic landscape of the molecule. The process typically begins with deprotonation using a strong base, followed by the introduction of an electrophile.

For N-arylpyrroles, lithiation can be highly regioselective. researchgate.net The initial step involves the deprotonation of the N-H proton with a strong base like n-butyllithium (n-BuLi) to form the lithium pyrrolide. Subsequent lithiation can occur at different positions depending on the reaction conditions. For example, with 1-phenylpyrrole, using n-BuLi in diethyl ether at room temperature can lead to monolithiation at the C2 position. researchgate.net For this compound, after N-deprotonation, a second equivalent of base could deprotonate the C5 position of the pyrrole ring, which is the most acidic C-H bond. Alternatively, directed ortho-metalation could occur on the methoxyphenyl ring at the position ortho to the methoxy (B1213986) group. The resulting organolithium species is a potent nucleophile that can react with a wide array of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to install a new functional group with high regiocontrol.

Table 2: Directed Functionalization via Lithiation

| Step | Reagent | Intermediate/Product |

|---|---|---|

| 1. N-H Deprotonation | n-BuLi | Lithium 2-(4-methoxyphenyl)pyrrolide |

| 2. C-H Deprotonation | s-BuLi/TMEDA | Dilithiated species (at C5 or ortho- to OMe) |

Cycloaddition Reactions Involving the Pyrrole Ring (e.g., Diels-Alder)

The aromaticity of the pyrrole ring reduces its efficacy as a diene in [4+2] cycloaddition reactions. ucla.edu Consequently, Diels-Alder reactions involving pyrroles typically require either highly reactive dienophiles or modification of the pyrrole ring to decrease its aromatic character, for instance, by placing a strong electron-withdrawing group on the nitrogen atom. ucla.edusigmaaldrich.com

Despite these limitations, pyrroles can participate in cycloaddition reactions. For example, stable cyclic analogues of 2,3-dimethylenepyrrole have been shown to undergo Diels-Alder reactions with acetylenic dienophiles to produce indole (B1671886) derivatives after subsequent elimination. rsc.org Another approach involves the reaction with highly reactive species like benzynes, generated in situ, which can undergo a [4+2] cycloaddition with the pyrrole ring. nih.gov While specific examples involving this compound are not prevalent, theoretical studies on the Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene (B109036) suggest that the reaction is feasible, with the pyrrole derivative acting as the nucleophile. researchgate.net This indicates that under appropriate conditions, the pyrrole ring of this compound could potentially act as a diene.

Polymerization and Oligomerization Chemistry for Macromolecular Systems

Pyrrole and its derivatives are cornerstone monomers for the synthesis of conducting polymers. The polymerization can be initiated either chemically, using oxidants like iron(III) chloride, or electrochemically. The resulting material, polypyrrole, is a prominent member of the conductive polymer family.

The presence of the 2-(4-methoxyphenyl) substituent is expected to significantly influence both the polymerization process and the properties of the resulting macromolecular system. The electron-donating methoxy group can lower the oxidation potential of the monomer, potentially facilitating polymerization. The bulky aryl substituent will affect the planarity and packing of the polymer chains, which in turn influences the material's conductivity and solubility. While specific studies on this compound are limited, research on related 2-arylazo-1-vinylpyrroles shows that they can form oligomeric products in the presence of acids, with polymerization involving both the vinyl group and the pyrrole ring. osi.lv These oligomers have been found to possess electrical conductivity. osi.lv Similarly, nickel(II) complexes have been used to catalyze the oligomerization of ethylene, demonstrating a pathway for forming short-chain polymers. mdpi.com

Oxidation and Reduction Chemistry of the Pyrrole and Aryl Moieties

The oxidation and reduction of this compound can target either the pyrrole ring or the aryl substituent, depending on the reagents and conditions employed.

Oxidation: Pyrroles are highly susceptible to oxidation. Uncontrolled oxidation often leads to the formation of dark, insoluble polymeric materials known as pyrrole black. nih.gov However, controlled oxidation can yield valuable synthetic intermediates. Reagents such as hydrogen peroxide (H₂O₂), singlet oxygen, or hypervalent iodine compounds can be used to convert pyrroles into functionalized products like pyrrolinones. nih.gov For example, the H₂O₂-dependent oxidation of pyrrole catalyzed by the enzyme dehaloperoxidase yields 4-pyrrolin-2-one without the formation of polypyrrole. rsc.org The methoxyphenyl group is also susceptible to oxidation, but the pyrrole ring is generally more reactive.

Reduction: The aromatic nature of the pyrrole ring makes its reduction more challenging than that of non-aromatic double bonds. The Birch reduction, which is effective for many aromatic systems, is generally difficult for electron-rich pyrroles because the initial electron addition is inhibited. beilstein-journals.org However, a dissolving metal reduction using zinc and acid (the Knorr-Rabe reduction) can reduce electron-rich pyrroles to 3-pyrrolines (2,5-dihydropyrroles). beilstein-journals.org For pyrrole dicarboxylates, selective mono-reduction of one ester group can be achieved using diisobutylaluminum hydride (DIBAL-H), where the unprotected N-H atom plays a crucial role in directing the selectivity. nih.gov Catalytic hydrogenation under forcing conditions can reduce the pyrrole ring, but may also affect other functional groups or the aryl ring.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Benzene |

| N-bromosuccinimide (NBS) |

| Nitric acid |

| Sulfuric acid |

| Acetyl nitrate |

| Acetic anhydride |

| 2-nitro-1H-pyrrole |

| Sulfur trioxide-pyridine complex |

| Pyrrole-2-sulfonic acid |

| Phosphorus oxychloride |

| Dimethylformamide (DMF) |

| n-butyllithium (n-BuLi) |

| Diethyl ether |

| 1-phenylpyrrole |

| Isoprene |

| Iron(III) chloride |

| 2-arylazo-1-vinylpyrroles |

| Ethylene |

| Hydrogen peroxide |

| 4-pyrrolin-2-one |

| Zinc |

Coordination Chemistry: Formation of Metal Complexes

The coordination chemistry of 2-arylpyrroles, including this compound, is a field of interest due to the versatile binding capabilities of the pyrrole ring and the potential for creating complexes with unique electronic and catalytic properties. The pyrrole moiety can coordinate to a metal center in several ways: through the nitrogen atom as a sigma-donor, through the π-system of the aromatic ring, or through a combination of both in a deprotonated, anionic form. The presence of the 4-methoxyphenyl substituent at the 2-position can influence the electronic properties of the pyrrole ring and, consequently, its coordination behavior.

While specific studies detailing the coordination complexes of this compound are not extensively documented in publicly available literature, the reactivity of analogous 2-substituted pyrrole ligands provides a framework for understanding its potential coordination modes. Research on related pyrrole-based ligands, such as those used in pincer complexes and Schiff base derivatives, demonstrates the ability of the pyrrolic nitrogen to act as a coordination site. researchgate.netnih.govresearchgate.net

In a neutral state, the lone pair of electrons on the nitrogen atom of this compound can form a coordinate bond with a metal ion. This type of interaction is common for N-heterocyclic ligands. The coordination would result in the formation of a metal complex where the pyrrole ligand is monodentate.

Alternatively, deprotonation of the N-H bond can lead to the formation of a pyrrolide anion. This anionic ligand is a stronger donor and can form more stable complexes. In this form, the ligand could potentially act as a bridging ligand between two metal centers or as part of a larger ligand framework, such as in pincer-type complexes where the pyrrole is the central coordinating group. nih.govresearchgate.net

The formation of metal complexes with this compound would likely involve the reaction of the pyrrole derivative with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. The nature of the resulting complex would depend on several factors, including the metal ion, the stoichiometry of the reactants, and the reaction conditions.

For instance, the reaction with a transition metal salt could potentially lead to the formation of a neutral complex, where the metal is coordinated to the deprotonated pyrrolide and other ancillary ligands. The characterization of such complexes would typically involve a range of spectroscopic and analytical techniques.

Table of Potential Coordination Complex Characterization Data

Should such complexes be synthesized, their characterization would likely be presented in a format similar to the table below. This table illustrates the type of data that would be collected to elucidate the structure and properties of these hypothetical complexes.

| Complex | Method | Key Observations |

| [M(2-(4-methoxyphenyl)pyrrolide)₂L₂] | ¹H NMR | Shifts in the pyrrole and methoxyphenyl proton signals upon coordination. |

| ¹³C NMR | Changes in the chemical shifts of the carbon atoms of the pyrrole ring and the phenyl group. | |

| FT-IR | Appearance of new bands corresponding to metal-ligand vibrations; shift in the N-H stretching frequency if not deprotonated. | |

| UV-Vis | Presence of charge-transfer bands resulting from metal-ligand interactions. | |

| X-ray Crystallography | Determination of bond lengths, bond angles, and the overall geometry of the metal coordination sphere. |

Note: The data in this table is hypothetical and serves as an example of the characterization data that would be expected for metal complexes of this compound.

Further research into the coordination chemistry of this compound is needed to fully explore its potential as a ligand in the formation of novel metal complexes with interesting structural and functional properties.

Advanced Applications in Chemical Research Excluding Clinical/therapeutic Applications

Chemical Biology and Molecular Probe Development (Non-Clinical)

The 2-(4-methoxyphenyl)-1H-pyrrole core is increasingly being utilized in the design and synthesis of molecular probes for non-clinical research. These tools are instrumental in elucidating complex biological processes at the molecular level.

Design of Molecular Probes for Enzyme Inhibition Mechanism Studies

While direct studies detailing the use of this compound as a molecular probe for enzyme inhibition are not extensively documented, the broader class of pyrrole (B145914) derivatives serves as a foundation for designing such tools. The general strategy involves incorporating the this compound scaffold as a core structure and functionalizing it with reactive groups or reporter tags. These modifications allow for the investigation of enzyme-inhibitor interactions, mapping of active sites, and elucidation of inhibition mechanisms. For instance, pyrrole-based compounds have been investigated as inhibitors for various enzymes, and the insights gained from these studies can be applied to design specific probes based on the this compound structure.

The design of such probes often involves structure-activity relationship (SAR) studies to optimize binding affinity and selectivity for the target enzyme. Computational modeling and molecular docking studies can further aid in predicting the binding modes of these probes within the enzyme's active site, guiding the rational design of more effective molecular tools.

Fluorescent Dyes and Imaging Agents for In Vitro Cellular Research

The inherent fluorescence of some polyphenyl-substituted pyrroles, and the possibility of modifying the this compound structure to enhance its photophysical properties, make it a promising candidate for developing fluorescent dyes and imaging agents for in vitro cellular research. While specific applications of this exact compound are not widely reported, related pyrrole-based structures have been successfully developed as fluorescent probes.

The general approach involves the chemical modification of the pyrrole ring or the methoxyphenyl group to include fluorophores or to create a molecule whose fluorescence is sensitive to its local environment. These fluorescent derivatives can then be used to visualize cellular structures, track biological molecules, or monitor cellular processes in real-time using fluorescence microscopy. The development of such probes often focuses on achieving properties like high quantum yield, photostability, and specific targeting to subcellular compartments.

| Property | Desired Characteristic for Fluorescent Probes |

| Quantum Yield | High, for bright signal |

| Photostability | High, to resist photobleaching during imaging |

| Stokes Shift | Large, to minimize self-quenching and improve signal-to-noise ratio |

| Cell Permeability | Good, for imaging intracellular targets |

| Specificity | High, for targeting specific organelles or biomolecules |

Chemical Tools for Receptor Binding and Protein Interaction Studies

The this compound scaffold can serve as a valuable starting point for the development of chemical tools to study receptor binding and protein-protein interactions (PPIs). The core structure can be elaborated with various functional groups to mimic the binding epitopes of natural ligands or to disrupt specific protein interactions.

For receptor binding studies, derivatives of this compound can be designed to act as agonists or antagonists for specific receptors. By systematically modifying the substituents on the pyrrole and phenyl rings, researchers can explore the structure-activity relationships that govern receptor binding and signaling.

In the context of PPIs, the pyrrole scaffold can be used to design molecules that mimic key structural motifs, such as alpha-helices or beta-sheets, which are often involved in protein recognition. These "proteomimetics" can disrupt pathological PPIs and serve as valuable tools for understanding the roles of these interactions in cellular processes. While specific examples involving this compound are not prevalent, the general principles of using small molecules to modulate protein interactions are well-established and applicable to this compound.

Agrochemical and Sustainable Chemistry Applications

Beyond its applications in chemical biology, the this compound structure holds potential in the fields of agrochemicals and sustainable chemistry.

Phenylpyrrole derivatives have been successfully commercialized as agrochemicals, particularly as fungicides. These compounds often act by inhibiting specific enzymes in fungal pathogens. While the direct agrochemical application of this compound is not established, its structural similarity to known phenylpyrrole fungicides suggests that its derivatives could be explored for similar activities. Research in this area would involve the synthesis of a library of analogs and screening them for fungicidal, herbicidal, or insecticidal properties.

From a sustainable chemistry perspective, the synthesis of this compound and its derivatives is an area of active research. Traditional methods for pyrrole synthesis often involve harsh reaction conditions and the use of toxic reagents. Modern approaches focus on developing greener and more sustainable synthetic routes. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For example, one-pot synthesis methods in aqueous media have been developed for related 2-arylpyrroles, which align with the principles of green chemistry by improving atom economy and reducing waste. nih.gov The development of sustainable synthetic methods for this compound is crucial for its broader application in various fields of chemical research. nih.govmdpi.com

| Green Chemistry Principle | Application in 2-Arylpyrrole Synthesis |

| Atom Economy | One-pot reactions that maximize the incorporation of starting materials into the final product. nih.gov |

| Use of Safer Solvents | Utilizing water or other environmentally benign solvents instead of hazardous organic solvents. nih.gov |

| Catalysis | Employing catalytic reagents in small amounts rather than stoichiometric reagents. |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. |

Future Directions and Emerging Research Opportunities for 2 4 Methoxyphenyl 1h Pyrrole

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-(4-methoxyphenyl)-1H-pyrrole and its analogs is ripe for integration with flow chemistry and automated synthesis platforms. Continuous-flow synthesis offers numerous advantages over traditional batch methods, including enhanced reaction safety, improved heat and mass transfer, and the potential for seamless multi-step reactions. d-nb.infoamidetech.com The development of automated fast-flow instruments has already demonstrated the rapid synthesis of complex biomacromolecules, a testament to the power of this technology. mit.edunih.govnih.govpentelutelabmit.com

Future research in this area could focus on developing a robust and scalable flow synthesis protocol for this compound. This would involve optimizing reaction parameters such as temperature, pressure, and catalyst loading in a continuous reactor system. The integration of in-line purification and analysis techniques would further streamline the production process, enabling on-demand synthesis of the target compound and its derivatives. The ability to rapidly generate a library of analogs through an automated platform would significantly accelerate structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Description | Potential Impact |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation minimize risks associated with exothermic reactions. | Safer scale-up of synthesis. |

| Improved Control | Precise control over reaction parameters leads to higher reproducibility and yields. | Consistent product quality. |

| Increased Efficiency | Continuous processing reduces downtime and allows for higher throughput. | Faster production of material. |

| Automation | Integration with robotic systems enables high-throughput screening of reaction conditions and synthesis of compound libraries. | Acceleration of discovery pipelines. |

Application of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Prediction

For this compound, AI and ML could be employed to:

Design Novel Analogs: Generative models can be trained on existing data to propose new derivatives of this compound with desired electronic, optical, or biological properties.

Predict Synthetic Routes: Retrosynthesis algorithms can suggest optimal synthetic pathways, starting from commercially available precursors. nih.govnih.gov This is particularly valuable for complex derivatives where traditional synthetic planning can be challenging.

Optimize Reaction Conditions: ML models can predict the ideal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and purity of the desired product.

Exploration of Novel Reactivity and Unprecedented Transformations

The pyrrole (B145914) ring is a rich platform for exploring novel chemical transformations. While classical reactions of pyrroles are well-established, there is significant opportunity to discover unprecedented reactivity for this compound.

Future research could investigate:

C-H Activation: Direct C-H activation and functionalization of the pyrrole or the methoxyphenyl ring would provide a more atom-economical approach to synthesizing complex derivatives. nih.govacs.orgresearchgate.netresearchgate.net For instance, regioselective C-H arylation at the β-position of the pyrrole ring, a historically challenging transformation, has been achieved using rhodium catalysis for other pyrrole systems and could be explored for this specific compound. acs.org

Cycloaddition Reactions: The pyrrole moiety can participate in various cycloaddition reactions, such as [4+2] and [4+3] cycloadditions, to construct complex polycyclic scaffolds. nih.govresearchgate.netnih.govbeilstein-journals.orgrsc.org Investigating the reactivity of this compound in such reactions could lead to the discovery of novel molecular architectures with interesting biological or material properties.

Photochemical Reactions: The unique electronic properties of the this compound system may lend themselves to novel photochemical transformations, enabling the synthesis of compounds that are inaccessible through traditional thermal methods. A light-mediated synthesis of the related compound 2-(4-methoxyphenyl)-1-pyrroline has been reported, suggesting the potential for photochemical routes. nsf.gov

The discovery of new reactions and transformations will not only expand the synthetic chemist's toolbox but also open up new avenues for the application of this compound in various fields.

Development of Advanced In Situ Spectroscopic and Analytical Techniques for Reaction Monitoring

To fully understand and optimize the synthesis and subsequent transformations of this compound, the development and application of advanced in situ spectroscopic and analytical techniques are essential. These techniques allow for real-time monitoring of reaction kinetics, intermediates, and byproducts, providing invaluable mechanistic insights.

Emerging opportunities in this area include:

Operando Spectroscopy: Techniques such as operando infrared (IR) and Raman spectroscopy can be used to study the catalyst and reacting species under actual reaction conditions. ornl.govnih.govethz.chresearchgate.netmdpi.com This would be particularly useful for optimizing catalytic C-H activation or cycloaddition reactions involving this compound.

Real-Time Monitoring with Raman Spectroscopy: Fiber-optic Raman probes can be integrated into reaction vessels or flow reactors to provide continuous, real-time data on the concentrations of reactants, intermediates, and products. pnnl.govresearchgate.netnih.govresearchgate.net This would enable precise control over reaction endpoints and facilitate kinetic studies.

Mass Spectrometry-Based Techniques: The coupling of reaction systems to mass spectrometers allows for the sensitive detection of transient intermediates and the elucidation of complex reaction mechanisms.

By combining these advanced analytical methods with theoretical calculations, a deeper understanding of the reactivity of this compound can be achieved, leading to the development of more efficient and selective synthetic methodologies.

Design of Next-Generation Functional Materials and Chemical Systems

The unique combination of an electron-rich pyrrole ring and a methoxyphenyl group suggests that this compound could serve as a valuable building block for the design of next-generation functional materials and chemical systems.

Future research directions could explore its use in:

Organic Semiconductors: Pyrrole-based organic semiconducting materials have shown promise in organic field-effect transistors (OFETs). digitellinc.comnih.govfrontiersin.orgresearchgate.net The electronic properties of this compound could be tuned through chemical modification to create novel materials for applications in flexible electronics and sensors.

Supramolecular Assemblies: The N-H group of the pyrrole and the potential for non-covalent interactions with the methoxyphenyl ring make this molecule a candidate for constructing ordered supramolecular assemblies on surfaces or in solution. d-nb.inforsc.orgnorthwestern.edu Such assemblies could find applications in sensing, catalysis, and nanotechnology.

Novel Catalytic Systems: The pyrrole nitrogen and the aromatic rings can act as ligands for metal centers, suggesting that derivatives of this compound could be developed as novel catalysts or catalyst precursors for a variety of organic transformations.

The design and synthesis of these advanced materials and systems will require a multidisciplinary approach, combining expertise in organic synthesis, materials science, and computational modeling. The versatility of the this compound scaffold offers a rich platform for innovation in this exciting area of research.

常见问题

Q. What are the established synthetic routes for 2-(4-methoxyphenyl)-1H-pyrrole, and what experimental parameters are critical for reproducibility?

A common method involves cyclocondensation reactions, such as refluxing precursor compounds (e.g., diketones or enamines) with catalysts in aromatic solvents like xylene. For example, a modified Hantzsch pyrrole synthesis using chloranil as an oxidizing agent under reflux (25–30 hours) can yield pyrrole derivatives . Key parameters include solvent choice, reaction time, and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (e.g., methanol) is critical to isolate the product .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic techniques?

- NMR : Analyze - and -NMR spectra to verify proton environments and carbon frameworks, focusing on methoxy (-OCH) and pyrrole ring signals.

- X-ray diffraction : Single-crystal X-ray studies (e.g., P2/c space group) resolve dihedral angles between aromatic rings and confirm substituent positions .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., CHNO, MW 189.21) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively removes unreacted precursors. Recrystallization in methanol or ethanol improves purity (>95%) . Monitor purity via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of the 4-methoxyphenyl group. This predicts sites for electrophilic substitution (e.g., C-3 position) and guides derivatization for applications in optoelectronics or catalysis . Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies in antimicrobial or antitumor activity may arise from substituent positioning or stereoelectronic effects. Systematic SAR studies should:

- Vary substituents (e.g., halogens, alkyl groups) on the phenyl ring.

- Compare IC values across cell lines (e.g., MTT assays).

- Use molecular docking to assess binding affinity to target proteins (e.g., Mycobacterium tuberculosis enzyme targets) .

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) may enhance cyclization efficiency.

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu) enable cross-coupling reactions for functionalized derivatives.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 30 hours to <5 hours) while maintaining yields >80% .

Q. What are the challenges in characterizing metastable intermediates during the synthesis of this compound?

- Trapping intermediates : Use low-temperature NMR (-40°C) or stabilize with Lewis acids (e.g., BF).

- Time-resolved spectroscopy : UV-Vis or IR monitors transient species (e.g., enolates) during cyclization .

Methodological Considerations

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Cross-validate data using multiple techniques:

- Compare DSC (Differential Scanning Calorimetry) melting points with literature values.

- Replicate NMR conditions (e.g., solvent, concentration) to confirm chemical shifts .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。